
Indomethacin acyl-B-D-glucuronide
Übersicht
Beschreibung
Indomethacin glucuronide is a major metabolite of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). Indomethacin is widely used for its anti-inflammatory, analgesic, and antipyretic properties. The glucuronidation of indomethacin is a significant metabolic pathway, resulting in the formation of indomethacin glucuronide, which is excreted in the urine .
Biochemische Analyse
Biochemical Properties
Indomethacin Acyl-B-D-Glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .
Cellular Effects
This compound has been implicated in the toxicity of many xenobiotics . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues .
Molecular Mechanism
The molecular mechanism of this compound involves spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with the formation of a series of rearranged isomers that undergo reversible pyranose ring-opening to expose the reactive aldose form of the sugar .
Temporal Effects in Laboratory Settings
The rate of degradation of this compound via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The inherent instability of this compound under physiological conditions presents significant challenges in assessing its human safety .
Metabolic Pathways
This compound is involved in the glucuronidation pathway, an important metabolic pathway for carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives that often circulate in plasma prior to being excreted in urine and bile .
Transport and Distribution
The clearance of this compound is predominantly renal . It is also subject to biliary excretion, especially in species with a lower molecular weight/size threshold for biliary clearance .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Indomethacin-Glukuronid wird durch Glukuronidierung von Indomethacin synthetisiert. Dieser Prozess beinhaltet das Enzym UDP-Glukuronosyltransferase (UGT), das die Übertragung von Glukuronsäure auf Indomethacin katalysiert. Die Reaktion findet in der Regel in der Leber statt, wo UGT-Enzyme reichlich vorhanden sind .
Industrielle Produktionsmethoden: Die industrielle Produktion von Indomethacin-Glukuronid beinhaltet die Verwendung von rekombinanten UGT-Enzymen oder Lebermikrosomen, um die Glukuronidierungsreaktion zu katalysieren. Die Reaktionsbedingungen umfassen einen geeigneten Puffer (z. B. Tris-HCl), das Vorhandensein von UDP-Glukuronsäure als Cosubstrat sowie optimale pH- und Temperaturbedingungen .
Analyse Chemischer Reaktionen
Reaktionstypen: Indomethacin-Glukuronid unterliegt hauptsächlich Hydrolyse- und Transacylierungsreaktionen. Hydrolyse kann enzymatisch oder nicht-enzymatisch erfolgen und zur Freisetzung von Indomethacin und Glukuronsäure führen. Transacylierungsreaktionen beinhalten die Übertragung der Acylgruppe von Indomethacin-Glukuronid auf nucleophile Stellen an Proteinen oder anderen Molekülen .
Häufige Reagenzien und Bedingungen:
Hydrolyse: Katalysiert durch Esterasen oder unter sauren/basischen Bedingungen.
Transacylierung: Ereignet sich spontan oder kann durch Enzyme katalysiert werden.
Hauptprodukte:
Hydrolyse: Indomethacin und Glukuronsäure.
Transacylierung: Acylierte Proteine oder andere nucleophile Moleküle.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
Metabolism and Excretion Studies
Indomethacin acyl-β-D-glucuronide is primarily studied for its role in the metabolism of indomethacin. It is formed via glucuronidation, enhancing the solubility of indomethacin and facilitating its excretion from the body. Research indicates that measuring this metabolite can provide insights into how efficiently the body processes indomethacin, which is valuable for understanding drug interactions and optimizing dosages in specific populations .
Drug Safety
Toxicity Investigations
Indomethacin acyl-β-D-glucuronide is also investigated for its potential toxicities, particularly concerning protein binding and immune responses. Studies have shown that acyl glucuronides can induce adverse reactions, which necessitates careful evaluation during drug development .
Bioconjugation
Drug Delivery Systems
The application of indomethacin acyl-β-D-glucuronide in bioconjugation explores its potential use in drug delivery systems. Its ability to enhance solubility and facilitate targeted delivery makes it a candidate for developing novel therapeutic agents.
Application | Potential Benefits |
---|---|
Drug Delivery | Enhances solubility and bioavailability of therapeutic agents. |
Model Compound | Serves as a model for studying glucuronidation processes in drug development. |
Research indicates that indomethacin acyl-β-D-glucuronide retains some biological activity but is generally less potent than indomethacin itself. Notably, it may influence the anti-inflammatory effects of indomethacin while also contributing to gastrointestinal side effects by altering local microbiota and inflammatory responses .
Case Studies
-
Impact on Gut Microbiota
A study demonstrated that administration of indomethacin altered the structure of intestinal microbiota, potentially impacting the metabolism of the drug and its metabolites. Mice treated with antibiotics showed reduced blood levels of indomethacin due to changes in gut bacteria, highlighting the importance of microbiota in drug efficacy and safety . -
Gastrointestinal Damage Assessment
Research has indicated that the acyl glucuronides may play a role in gastrointestinal damage associated with NSAIDs. By comparing the effects of indomethacin and its glucuronide metabolite on isolated cells, researchers aim to elucidate mechanisms underlying these adverse effects .
Wirkmechanismus
Indomethacin glucuronide exerts its effects primarily through its parent compound, indomethacin. Indomethacin inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The glucuronidation of indomethacin facilitates its excretion and reduces its systemic toxicity .
Vergleich Mit ähnlichen Verbindungen
- Zomepirac glucuronide
- Ketoprofen glucuronide
- Diclofenac glucuronide
- Naproxen glucuronide
- Salicylic acid glucuronide
Comparison: Indomethacin glucuronide is unique due to its high reactivity and potential to form protein adducts through transacylation reactions. This property distinguishes it from other NSAID glucuronides, which may have lower reactivity and different metabolic profiles .
Biologische Aktivität
Indomethacin acyl-B-D-glucuronide is a significant metabolite of indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This article explores the biological activity of this compound, focusing on its pharmacokinetics, interactions with biological systems, and implications for therapeutic efficacy and safety.
Overview of this compound
Chemical Properties:
- Chemical Formula: C25H24ClNO10
- CAS Number: 75523-11-4
- Classification: Glucuronides
This compound is formed through the glucuronidation process, primarily mediated by UDP-glucuronosyltransferases in the liver. This metabolic conversion enhances the solubility of indomethacin, facilitating its excretion via bile or urine. The compound retains some biological activity but is generally less potent than indomethacin itself .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are influenced by several factors, including enterohepatic recirculation and interactions with gut microbiota. After glucuronidation, the metabolite is delivered to the small intestine where it may undergo de-conjugation by bacterial β-glucuronidases, leading to the reabsorption of indomethacin . This process can affect the overall therapeutic effects and side effects associated with indomethacin use.
Table 1: Summary of Pharmacokinetic Properties
Property | Value/Description |
---|---|
Formation | Glucuronidation in the liver |
Excretion | Primarily via urine and bile |
Interaction with Microbiota | Alters metabolism through de-glucuronidation |
Impact on Indomethacin | Modulates therapeutic effects and toxicity |
Biological Activity and Clinical Implications
Research indicates that this compound may play a role in modulating the anti-inflammatory effects of indomethacin. It has been suggested that this metabolite could contribute to gastrointestinal side effects commonly associated with NSAID use. Studies have shown that it may alter local microbiota and inflammatory responses, potentially exacerbating gastrointestinal toxicity .
Case Studies
- Gastrointestinal Toxicity : A study investigated the effects of indomethacin and its glucuronide on isolated intestinal tissues. Results indicated that while indomethacin effectively inhibited cyclooxygenase enzymes (COX-1 and COX-2), its glucuronide metabolite exhibited a different profile, potentially leading to increased mucosal damage in the gastrointestinal tract .
- Antiviral Mechanism : Another study explored the antiviral properties of indomethacin in the context of SARS-CoV-2. It was found that indomethacin inhibited PTGES2 expression, reducing prostaglandin synthesis, which could indirectly involve its glucuronide metabolite in modulating inflammatory responses during viral infections .
Interaction with Gut Microbiota
The interaction between this compound and gut microbiota is crucial for understanding individual responses to NSAIDs. Variations in gut microbiota composition can influence the metabolism of this compound, leading to differences in drug efficacy and safety among individuals. Antibiotic treatment has been shown to alter microbial populations, subsequently affecting the pharmacokinetics of indomethacin and its metabolites .
Table 2: Effects of Gut Microbiota on Indomethacin Metabolism
Factor | Effect on Metabolism |
---|---|
Antibiotic Treatment | Reduces bacterial β-glucuronidase activity |
Microbial Composition | Influences de-conjugation and reabsorption |
Individual Variability | Affects therapeutic outcomes |
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBWEVBGELGABM-CZLVRFMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75523-11-4 | |
Record name | Indomethacin glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INDOMETHACIN GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.